molecular formula C20H23NO4 B5772386 N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5772386
M. Wt: 341.4 g/mol
InChI Key: WTOPNAVCZWSENI-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BMD-152 or BMD-152A, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its ability to inhibit protein aggregation. It has been shown to bind to the hydrophobic regions of beta-amyloid and alpha-synuclein, preventing their aggregation into toxic oligomers and fibrils. This mechanism of action has been proposed as a potential therapeutic approach for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce the toxicity of beta-amyloid and alpha-synuclein in vitro. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its ability to inhibit protein aggregation, which is a common feature of many neurodegenerative diseases. However, one limitation is that the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of analogs with improved pharmacokinetic properties. Another direction is the investigation of the compound's potential as a treatment for other protein aggregation diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further studies are also needed to understand the compound's mechanism of action and its effects on other physiological processes.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The first step is the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and tert-butylamine to form the tert-butyl ester. The second step involves the reaction between the tert-butyl ester and 5-tert-butyl-2-methoxyaniline to form the amide bond. The final step is the deprotection of the tert-butyl group to yield the final product.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideA can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in the development of these diseases.

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)14-6-8-16(23-4)15(12-14)21-19(22)13-5-7-17-18(11-13)25-10-9-24-17/h5-8,11-12H,9-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOPNAVCZWSENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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